molecular formula C7H12N6O B13298612 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one

1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one

Cat. No.: B13298612
M. Wt: 196.21 g/mol
InChI Key: ZRWIIQLUKUQEPL-UHFFFAOYSA-N
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Description

1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one typically involves the reaction of 3-amino-1,2,4-triazole with ethylene imine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. For instance, the triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one is unique due to the presence of both the imidazolidinone and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N6O

Molecular Weight

196.21 g/mol

IUPAC Name

1-[2-(3-amino-1,2,4-triazol-1-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C7H12N6O/c8-6-10-5-13(11-6)4-3-12-2-1-9-7(12)14/h5H,1-4H2,(H2,8,11)(H,9,14)

InChI Key

ZRWIIQLUKUQEPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCN2C=NC(=N2)N

Origin of Product

United States

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